DMP 728 is classified as a low-molecular-weight antagonist of the glycoprotein IIb/IIIa receptor, which plays a critical role in platelet aggregation. Its development was motivated by the limitations of existing antiplatelet therapies, such as aspirin and ticlopidine, which do not effectively address all platelet activation pathways. DMP 728 was synthesized to improve upon these therapies by providing a more potent and selective inhibition of platelet aggregation in response to various agonists, particularly adenosine diphosphate .
The synthesis of DMP 728 involves several steps that focus on creating a peptide structure mimicking the arginine-glycine-aspartic acid (RGD) sequence, which is crucial for binding to the glycoprotein IIb/IIIa receptor.
DMP 728 has a complex molecular structure characterized by its peptide composition and functional groups that facilitate its interaction with the glycoprotein IIb/IIIa receptor.
The molecular structure can be represented as follows:
The specific arrangement of amino acids within the peptide plays a crucial role in its biological activity, particularly in mimicking natural ligands that bind to integrins .
DMP 728 undergoes various chemical reactions primarily involving interactions with platelet receptors.
The mechanism of action for DMP 728 involves its competitive antagonism at the glycoprotein IIb/IIIa receptor.
Studies indicate that DMP 728's effects are rapidly reversible upon cessation of administration, highlighting its potential for acute therapeutic interventions .
DMP 728 possesses distinct physical and chemical properties that influence its pharmacological profile.
DMP 728 has significant potential applications in clinical settings, particularly in managing thromboembolic disorders.
The platelet GPIIb/IIIa receptor (integrin αIIbβ3) serves as the final common pathway for platelet aggregation, irrespective of the initial agonist (e.g., ADP, collagen, or thrombin) [1] [5]. Upon platelet activation, GPIIb/IIIa undergoes a conformational shift to its high-affinity state, enabling it to bind fibrinogen and von Willebrand factor. This binding cross-links adjacent platelets, forming stable aggregates that comprise the core of arterial thrombi [2]. In pathological thrombosis—such as in atherosclerotic vessels with ruptured plaques—this process escalates uncontrollably, leading to vessel occlusion and ischemic events like myocardial infarction or stroke [5].
Canine models of arterial injury demonstrate the critical role of GPIIb/IIIa in thrombus propagation. In electrolytically injured carotid arteries, untreated controls develop occlusive thrombi within 25–45 minutes (100% occlusion rate; n=12). Thrombus mass correlates directly with fibrinogen-dependent platelet accumulation [1] [2]. DMP 728’s efficacy in this model highlights the mechanistic significance of GPIIb/IIIa: At 0.1 mg/kg IV, it reduces occlusion to 17% (p<0.05 vs. controls), while 1.0 mg/kg IV abolishes occlusion entirely (0%) [1]. Thrombus weight decreases by >80%, confirming that GPIIb/IIIa blockade disrupts the structural integrity of thrombi [1] [3].
Table 2: DMP 728 Efficacy in Canine Arterial Thrombosis Models
Thrombosis Model | Dose/Route | Occlusion Rate | Thrombus Weight Reduction |
---|---|---|---|
Carotid Artery (Electrolytic) | 0.1 mg/kg IV | 17% (vs. 100%) | >80% (p<0.05) |
Coronary Artery (Folts) | 0.01 mg/kg IV | Cyclic flow reductions abolished | Not quantified |
Femoral Artery (Post-Lysis) | 0.1 mg/kg PO | 0% reocclusion | 100% prevention (p<0.01) |
Data derived from [1] [2] [3].
Conventional antiplatelet agents (e.g., aspirin, thienopyridines) target specific platelet activation pathways (thromboxane A₂ or ADP), leaving residual risk of thrombosis due to agonist redundancy [2] [3]. For example, collagen or thrombin can still activate platelets via GPIIb/IIIa despite aspirin use. Direct GPIIb/IIIa antagonism addresses this limitation by acting downstream of all activation stimuli, providing broad-spectrum inhibition of platelet aggregation [2].
DMP 728 exemplifies three key therapeutic advantages of GPIIb/IIIa antagonists:
Table 3: Comparative Antiplatelet Potency of GPIIb/IIIa Antagonists
Antagonist Class | Example | Human Platelet Aggregation IC₅₀ | Fibrinogen Binding IC₅₀ |
---|---|---|---|
Monoclonal Antibody | Abciximab | ~200 nM | ~100 nM |
Cyclic Peptidomimetic | DMP 728 | 46 ± 2 nM | 2.3 ± 0.8 nM |
Synthetic RGD Mimetic | Roxifiban | Comparable to DMP 728 | Similar range |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7